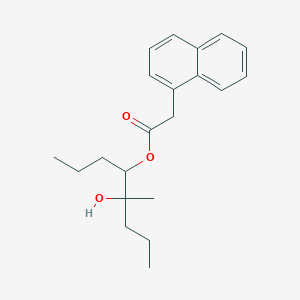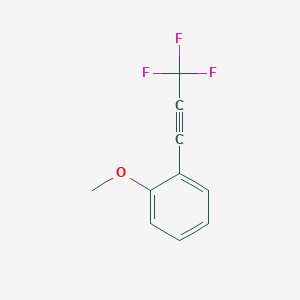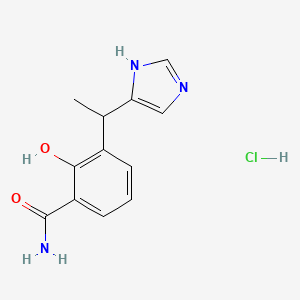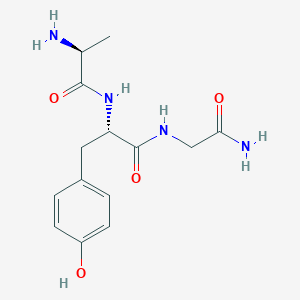
(2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound features a hydroxy group (OH) attached to the second carbon atom (hence the “2-hydroxy” part) and two methylphenyl (C6H5) groups attached to the first carbon atom.
- It is commonly referred to as m-methylacetophenone or 3’-methylacetophenone .
(2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone: , is an organic compound with the molecular formula CHO. It belongs to the class of ketones.
Vorbereitungsmethoden
Synthetic Routes: One synthetic route involves the Friedel-Crafts acylation of acetophenone with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). This reaction introduces the 3-methylphenyl group.
Industrial Production: Industrial production methods may vary, but the Friedel-Crafts acylation remains a key step.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like KMnO (for oxidation), LiAlH (for reduction), and Lewis acids (for Friedel-Crafts acylation) are commonly used.
Major Products: The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities (e.g., antimicrobial properties).
Medicine: May have applications in drug discovery.
Industry: Used in fragrance and flavor industries.
Wirkmechanismus
- The exact mechanism of action is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways due to its structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other aromatic ketones, such as acetophenone and other methyl-substituted acetophenones, share similarities.
Uniqueness: The presence of the hydroxy group distinguishes it from other acetophenone derivatives.
Eigenschaften
CAS-Nummer |
181655-62-9 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone |
InChI |
InChI=1S/C16H16O2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15,17H,1-2H3/t15-/m1/s1 |
InChI-Schlüssel |
BXSJLLLBDMWLJU-OAHLLOKOSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)[C@H](C(=O)C2=CC=CC(=C2)C)O |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C(=O)C2=CC=CC(=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)




![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)


![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)

